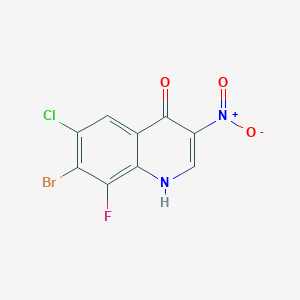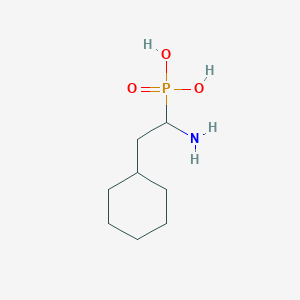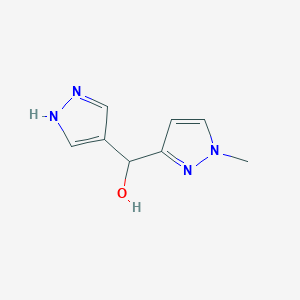
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is a chiral compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amino group. For example, the reduction of a cyclopentanone derivative using a reducing agent like sodium borohydride, followed by amination with ammonia or an amine, can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst, such as palladium on carbon. This method allows for the selective reduction and amination of the precursor to produce the target compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated cyclopentane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .
Applications De Recherche Scientifique
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol: An enantiomer of the target compound with similar but distinct biological activities.
(1S,2R)-2-Amino-3-methylcyclopentanol: A diastereomer with different stereochemistry and potentially different reactivity and applications.
Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of chiral drugs and other applications .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3/t4-,5-,6+/m0/s1 |
Clé InChI |
ZKTRHNWSXTXDAT-HCWXCVPCSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@@H]1N)O |
SMILES canonique |
CC1CCC(C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


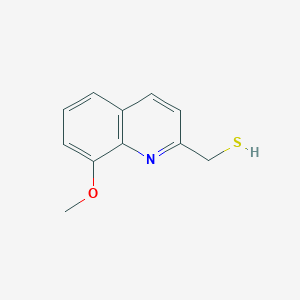
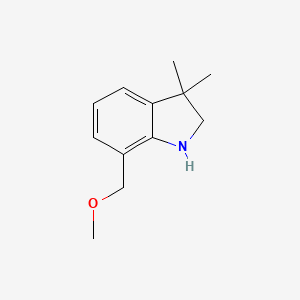
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)

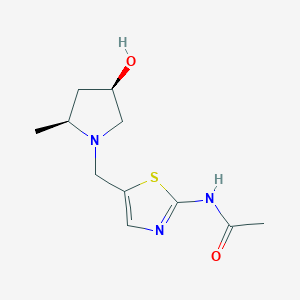

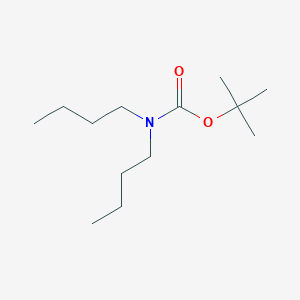
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
